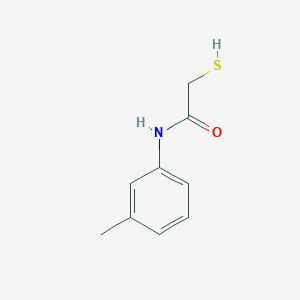

N-(3-Methylphenyl)-2-sulfanylacetamide

Description

N-(3-Methylphenyl)-2-sulfanylacetamide is an organic compound characterized by a central acetamide (B32628) structure, which is N-substituted with a 3-methylphenyl group and also bears a sulfanyl (B85325) (thiol) group at the alpha-carbon. Its systematic investigation is crucial for expanding the understanding of structure-activity relationships within its chemical class.

The sulfanylacetamide chemical space is populated by molecules that share the core 2-sulfanylacetamide functional group. This framework is a versatile scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The defining feature is the presence of a thiol group, which can act as a hydrogen bond donor and acceptor, a nucleophile, and a ligand for metal ions within biological systems. The introduction of an N-aryl substituent, in this case, a 3-methylphenyl group, significantly influences the compound's physicochemical properties such as lipophilicity, electronic distribution, and steric profile. These modifications are pivotal in modulating the compound's potential biological activity and pharmacokinetic properties.

The family of N-substituted sulfanylacetamide derivatives is diverse, with numerous variations of the N-aryl group having been synthesized and studied. These derivatives have been explored for a range of potential therapeutic applications. For instance, compounds with different substitution patterns on the phenyl ring have been investigated as inhibitors of various enzymes. The nature and position of the substituent on the phenyl ring can drastically alter the biological activity.

| Derivative Name | N-Substituent | Investigated Activity |

| N-phenyl-2-sulfanylacetamide | Phenyl | Precursor for various derivatives |

| N-(4-chlorophenyl)-2-sulfanylacetamide | 4-chlorophenyl | Antimicrobial studies |

| N-(2,4-dinitrophenyl)-2-sulfanylacetamide | 2,4-dinitrophenyl | Enzyme inhibition studies |

This table is generated based on the general knowledge of related chemical structures and their investigated activities and does not represent specific research findings for these exact compounds without direct citation.

The academic investigation of N-(3-Methylphenyl)-2-sulfanylacetamide is predicated on the systematic exploration of structure-activity relationships (SAR) within the N-aryl-2-sulfanylacetamide class. The introduction of a methyl group at the meta-position of the phenyl ring provides specific steric and electronic modifications compared to its ortho- and para-isomers, as well as the unsubstituted parent compound.

Key areas of investigation would include:

Impact of the 3-methyl group: Determining how the specific placement of the methyl group influences the compound's conformation and its ability to bind to biological targets. The electronic-donating nature of the methyl group can also affect the reactivity of the aromatic ring and the properties of the amide linkage.

Comparative studies: Comparing the biological activity of N-(3-Methylphenyl)-2-sulfanylacetamide with its 2-methyl and 4-methyl analogues to elucidate the role of substituent position on efficacy and selectivity.

Potential as a synthetic intermediate: Exploring its utility as a building block for the synthesis of more complex molecules with potential therapeutic value.

While specific research on N-(3-Methylphenyl)-2-sulfanylacetamide is not extensively documented in publicly available literature, the rationale for its study is firmly rooted in the principles of medicinal chemistry and the desire to expand the library of bioactive compounds.

The history of sulfanylacetamide derivatives is intrinsically linked to the broader history of sulfonamides, which revolutionized medicine in the 20th century. The journey began with the discovery of Prontosil, the first commercially available antibacterial agent, in the 1930s. wikipedia.org It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active compound sulfanilamide. wikipedia.org

This discovery sparked a wave of research into related sulfonamide compounds, leading to the development of a vast array of derivatives with improved efficacy and broader spectrum of activity. In 1941, sulfacetamide (B1682645) was synthesized and found to be effective against urinary tract infections. openaccesspub.org The development of sulfacetamide and its derivatives marked a significant step in medicinal chemistry, demonstrating that modifications to the core sulfonamide structure could lead to drugs with different therapeutic applications. The exploration of N-substituted derivatives, including the broader class of sulfanylacetamides, represents a continuation of this legacy, aiming to discover new therapeutic agents for a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylphenyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIAYBYJXZBQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341274 | |

| Record name | N-(3-Methylphenyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35331-30-7 | |

| Record name | N-(3-Methylphenyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(3-Methylphenyl)-2-sulfanylacetamide

The creation of the N-(3-Methylphenyl)-2-sulfanylacetamide scaffold is primarily accomplished through a two-step process that first establishes the amide linkage, followed by the introduction of the sulfanyl (B85325) group.

The most common and well-established route for synthesizing N-(3-Methylphenyl)-2-sulfanylacetamide involves a two-step sequence. The first step is the N-acylation of 3-methylaniline with a haloacetyl halide, typically chloroacetyl chloride, to form the intermediate N-(3-methylphenyl)-2-chloroacetamide. This reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, often in the presence of a mild base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. researchgate.net

In the second step, the chlorine atom of the chloroacetamide intermediate is displaced by a sulfur-containing nucleophile. A common method involves reacting the intermediate with a source of hydrosulfide (B80085), such as sodium hydrosulfide (NaSH) or thiourea (B124793) followed by hydrolysis. This nucleophilic substitution reaction replaces the halogen to yield the final N-(3-Methylphenyl)-2-sulfanylacetamide.

Reaction Scheme:

Amide Formation: 3-Methylaniline + Chloroacetyl chloride → N-(3-Methylphenyl)-2-chloroacetamide + HCl

Sulfur Introduction: N-(3-Methylphenyl)-2-chloroacetamide + NaSH → N-(3-Methylphenyl)-2-sulfanylacetamide + NaCl

This conventional approach is reliable and utilizes readily available starting materials, making it a staple in organic synthesis.

To improve reaction times and yields, modern synthetic protocols often employ ultrasound irradiation. researchgate.net Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized hot spots of intense temperature and pressure, which can significantly accelerate chemical reactions. nih.gov While direct ultrasound-assisted synthesis of N-(3-Methylphenyl)-2-sulfanylacetamide is not extensively documented, the synthesis of analogous N-substituted acetamide (B32628) derivatives has shown significant benefits from this technique. mdpi.comunito.it

In a typical ultrasound-assisted procedure, the reaction of the N-(3-methylphenyl)-2-chloroacetamide intermediate with a sulfur nucleophile would be carried out in a suitable solvent under sonication. This method often leads to a dramatic reduction in reaction time, from several hours to minutes, and can result in higher product yields compared to conventional heating methods. researchgate.netmdpi.com The enhanced efficiency is attributed to the improved mass transfer and the continuous activation of surfaces that ultrasound provides. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | Hours | Minutes to 1-2 hours mdpi.com |

| Energy Source | Thermal Heating | Acoustic Cavitation nih.gov |

| Typical Yields | Moderate to Good | Good to Excellent mdpi.com |

| Reaction Conditions | Often requires reflux temperatures | Can often be run at lower bulk temperatures mdpi.com |

Precursor Synthesis and Intermediate Reactions

The primary precursor for the synthesis of N-(3-Methylphenyl)-2-sulfanylacetamide is the intermediate, N-(3-methylphenyl)-2-chloroacetamide . This compound is synthesized by the reaction of 3-methylaniline (m-toluidine) with chloroacetyl chloride. researchgate.net

The reaction is a nucleophilic acyl substitution where the amino group of 3-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in an aprotic solvent at reduced temperatures to control its exothermic nature. A base is added to scavenge the HCl produced during the reaction, driving it to completion. researchgate.net The resulting N-(3-methylphenyl)-2-chloroacetamide is a stable, crystalline solid that can be easily purified by recrystallization before its use in the subsequent substitution reaction to introduce the sulfanyl group.

Functional Group Interconversions on the N-(3-Methylphenyl)-2-sulfanylacetamide Scaffold

Once synthesized, the N-(3-Methylphenyl)-2-sulfanylacetamide molecule offers several sites for further chemical modification. The most reactive site for functional group interconversion is the sulfanyl (-SH) group.

S-Alkylation: The thiol group can be readily deprotonated by a mild base to form a thiolate anion. This highly nucleophilic species can then react with various alkylating agents (e.g., alkyl halides, tosylates) to form thioethers. This S-alkylation is a versatile method for introducing a wide range of substituents onto the sulfur atom.

Oxidation to Disulfides: The sulfanyl group can be oxidized to form a disulfide bridge. This transformation can be achieved using mild oxidizing agents such as iodine, hydrogen peroxide, or even exposure to atmospheric oxygen under certain conditions. This reaction would link two molecules of N-(3-Methylphenyl)-2-sulfanylacetamide together.

Reaction with Electrophiles: The sulfur atom can also act as a nucleophile to react with other types of electrophiles, such as Michael acceptors, in conjugate addition reactions.

These transformations highlight the utility of the sulfanyl group as a handle for further molecular elaboration, allowing for the creation of a library of derivatives from the parent compound.

Investigation of Reaction Mechanisms in Synthesis

The formation of N-(3-Methylphenyl)-2-sulfanylacetamide is governed by well-understood reaction mechanisms, primarily involving nucleophilic substitution.

The key step in the synthesis of N-(3-Methylphenyl)-2-sulfanylacetamide from its chloro- a precursor involves the displacement of the chloride ion by a sulfur nucleophile. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .

Several factors support this mechanistic assignment:

Primary Substrate: The electrophilic carbon is a primary carbon (part of a -CH2Cl group), which is sterically unhindered and strongly favors the SN2 pathway over the SN1 pathway. SN1 reactions require the formation of a stable carbocation, and primary carbocations are highly unstable.

Strong Nucleophile: Sulfur nucleophiles, such as the hydrosulfide ion (SH⁻), are typically strong nucleophiles, which are characteristic of SN2 reactions.

Concerted Mechanism: In the SN2 mechanism, the attack of the nucleophile and the departure of the leaving group (chloride) occur in a single, concerted step. The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.

Table 2: Summary of Reaction Mechanisms

| Reaction Step | Reactants | Mechanism Type | Key Features |

|---|---|---|---|

| Amide Formation | 3-Methylaniline + Chloroacetyl chloride | Nucleophilic Acyl Substitution | Attack of the amine on the carbonyl carbon, followed by elimination of the chloride leaving group. |

| Sulfur Introduction | N-(3-Methylphenyl)-2-chloroacetamide + SH⁻ | SN2 | Concerted, single-step reaction; backside attack by the nucleophile; rate depends on both reactants. researchgate.net |

Cyclization Reactions for Heterocyclic Moiety Introduction

The bifunctional nature of N-(3-Methylphenyl)-2-sulfanylacetamide, possessing both a nucleophilic sulfur atom and an active methylene (B1212753) group adjacent to a carbonyl, makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve condensation with electrophilic reagents, leading to the formation of new ring systems.

Synthesis of Thiazole (B1198619) Derivatives:

One of the most common applications of α-mercaptoacetamides is in the synthesis of thiazole rings. The Hantzsch thiazole synthesis and its variations can be adapted for this purpose. For instance, reaction with α-haloketones or α-haloesters would be expected to yield substituted thiazolones. The general mechanism involves the initial S-alkylation of the thiol group, followed by intramolecular cyclization and dehydration.

| Reactant | Conditions | Product | Reference |

| α-Haloketone (e.g., phenacyl bromide) | Base (e.g., NaOEt), Ethanol, Reflux | 2-(substituted)-4-phenyl-thiazole derivative | General Hantzsch thiazole synthesis principles |

| Ethyl bromoacetate | Base (e.g., NaOEt), Ethanol, Reflux | Thiazolidin-4-one derivative | uobaghdad.edu.iq |

Synthesis of Thiophene (B33073) Derivatives:

The Gewald synthesis of 2-aminothiophenes can be conceptually applied, where a compound with an active methylene group, a carbonyl compound, and elemental sulfur react in the presence of a base. derpharmachemica.compharmaguideline.com While N-(3-Methylphenyl)-2-sulfanylacetamide itself does not fit the typical substrate profile perfectly, its reactive methylene group suggests potential for participating in similar multicomponent reactions to form highly substituted thiophenes. Another approach involves the Paal-Knorr thiophene synthesis, which utilizes 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org

Synthesis of Benzothiazole Derivatives:

Intramolecular cyclization of N-arylthioamides is a common route to benzothiazoles. nih.govresearchgate.netresearchgate.netnih.govorganic-chemistry.org For N-(3-Methylphenyl)-2-sulfanylacetamide, while the sulfanyl group is not directly attached to the aromatic ring, oxidative conditions could potentially promote cyclization through the formation of a sulfenyl halide intermediate that could then undergo electrophilic aromatic substitution on the m-tolyl ring. However, this is a less direct and likely more challenging transformation compared to the cyclization of thioanilides.

Chemical Reactivity of the Sulfanylacetamide Moiety

The sulfanylacetamide moiety is characterized by the nucleophilic sulfur atom and the electrophilic carbonyl carbon of the amide group. This duality in reactivity allows for a range of chemical transformations.

The sulfur atom in N-(3-Methylphenyl)-2-sulfanylacetamide is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The extent of oxidation can typically be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.orgrsc.orgresearchgate.netfigshare.comorganic-chemistry.org

| Oxidizing Agent | Product | General Observations |

| Hydrogen peroxide (H₂O₂) | N-(3-Methylphenyl)-2-sulfinylacetamide (Sulfoxide) or N-(3-Methylphenyl)-2-sulfonylacetamide (Sulfone) | Stoichiometry and temperature can control the level of oxidation. organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Predominantly sulfoxide (B87167) under controlled conditions | A common reagent for the selective oxidation of sulfides to sulfoxides. |

| Potassium permanganate (B83412) (KMnO₄) | N-(3-Methylphenyl)-2-sulfonylacetamide (Sulfone) | A strong oxidizing agent that typically leads to the fully oxidized sulfone. |

| N-Fluorobenzenesulfonimide (NFSI) | Controllable oxidation to either sulfoxide or sulfone based on stoichiometry. rsc.org |

These oxidation products, the corresponding sulfoxides and sulfones, are expected to have altered chemical and physical properties, including increased polarity and different biological activities.

The amide functionality in N-(3-Methylphenyl)-2-sulfanylacetamide can be reduced to the corresponding amine, N-(3-Methylphenyl)-2-sulfanylethanamine. Strong reducing agents are typically required for this transformation.

| Reducing Agent | Product | General Observations |

| Lithium aluminum hydride (LiAlH₄) | N-(3-Methylphenyl)-2-sulfanylethanamine | A powerful reducing agent for amides. The thiol group may also react. |

| Borane (BH₃) complexes (e.g., BH₃·THF) | N-(3-Methylphenyl)-2-sulfanylethanamine | Often provides better chemoselectivity than LiAlH₄ for amide reduction. |

It is important to note that the thiol group can also be affected by certain reducing agents or may interfere with the reaction. Catalytic hydrogenation could also be a viable method, although the sulfur atom can sometimes poison the catalyst. nih.govresearchgate.netresearchgate.net

The sulfur atom of the sulfanyl group is a potent nucleophile and can readily undergo S-alkylation and S-acylation reactions.

S-Alkylation: Reaction with alkyl halides in the presence of a base will lead to the corresponding thioether derivatives.

| Reagent | Conditions | Product |

| Alkyl halide (e.g., Methyl iodide) | Base (e.g., NaH, K₂CO₃) | N-(3-Methylphenyl)-2-(alkylthio)acetamide |

| Benzyl bromide | Base (e.g., K₂CO₃), Acetone | N-(3-Methylphenyl)-2-(benzylthio)acetamide |

S-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding thioesters. nih.gov

| Reagent | Conditions | Product |

| Acetyl chloride | Base (e.g., Pyridine) | S-(2-((3-methylphenyl)amino)-2-oxoethyl) ethanethioate |

| Benzoyl chloride | Base (e.g., Triethylamine) | S-(2-((3-methylphenyl)amino)-2-oxoethyl) benzothioate |

The amide bond in N-(3-Methylphenyl)-2-sulfanylacetamide can be cleaved under acidic or basic conditions to yield 3-methylaniline and 2-sulfanylacetic acid. This reaction is a fundamental characteristic of amides, although the conditions required can be harsh.

| Conditions | Products |

| Strong acid (e.g., aq. HCl), Heat | 3-Methylaniline hydrochloride and 2-Sulfanylacetic acid |

| Strong base (e.g., aq. NaOH), Heat | 3-Methylaniline and Sodium 2-sulfanylacetate |

The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on both the nitrogen and the acyl group.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment of individual atoms. For N-(3-Methylphenyl)-2-sulfanylacetamide, a complete NMR analysis would involve ¹H-NMR, ¹³C-NMR, and two-dimensional NMR techniques to confirm the connectivity of the molecular structure.

While specific experimental spectra for N-(3-Methylphenyl)-2-sulfanylacetamide are not widely available in peer-reviewed literature, a theoretical analysis based on the known chemical shifts and coupling constants for similar structural motifs allows for a detailed prediction of its spectral features.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In the ¹H-NMR spectrum of N-(3-Methylphenyl)-2-sulfanylacetamide, distinct signals are expected for the aromatic protons, the methyl group protons, the methylene (B1212753) protons, the amide proton, and the sulfanyl (B85325) proton. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons on the 3-methylphenyl ring are expected to appear in the range of δ 7.0-7.5 ppm. Due to their different positions relative to the acetamido and methyl substituents, they would likely present as a complex multiplet. The amide proton (N-H) is anticipated to show a broad singlet, typically in the downfield region of δ 8.0-9.5 ppm, with its exact position being sensitive to solvent and concentration. The methylene protons (CH₂) adjacent to the sulfur and carbonyl groups would likely appear as a singlet around δ 3.5-4.0 ppm. The methyl group (CH₃) on the aromatic ring would give rise to a singlet at approximately δ 2.3 ppm. The sulfanyl proton (S-H) is expected to be a broad singlet, and its chemical shift can vary significantly, typically between δ 1.5-2.5 ppm, depending on factors like solvent and hydrogen bonding.

Predicted ¹H-NMR Data for N-(3-Methylphenyl)-2-sulfanylacetamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0-7.5 | Multiplet |

| Amide N-H | 8.0-9.5 | Broad Singlet |

| Methylene CH₂ | 3.5-4.0 | Singlet |

| Methyl CH₃ | ~2.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For N-(3-Methylphenyl)-2-sulfanylacetamide, nine distinct carbon signals are expected. The carbonyl carbon (C=O) of the amide group is the most deshielded and would appear significantly downfield, typically in the range of δ 165-175 ppm. The aromatic carbons would produce a set of signals between δ 115-140 ppm. The carbon atom of the methylene group (CH₂) is expected to resonate around δ 30-40 ppm. The methyl carbon (CH₃) attached to the aromatic ring would be the most upfield signal, appearing at approximately δ 20-25 ppm.

Predicted ¹³C-NMR Data for N-(3-Methylphenyl)-2-sulfanylacetamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 165-175 |

| Aromatic C (substituted) | 130-140 |

| Aromatic C-H | 115-130 |

| Methylene CH₂ | 30-40 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would primarily show correlations between the coupled aromatic protons, helping to delineate the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of the signals for the aromatic C-H groups, the methylene (CH₂) group, and the methyl (CH₃) group.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(3-Methylphenyl)-2-sulfanylacetamide would exhibit characteristic absorption bands corresponding to its functional groups.

A prominent absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3250-3350 cm⁻¹. The C=O stretching of the amide group (Amide I band) would appear as a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the range of 1520-1570 cm⁻¹. The S-H stretching vibration is often weak and can be found in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for N-(3-Methylphenyl)-2-sulfanylacetamide

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3250-3350 | Medium-Strong |

| C-H (Aromatic) | Stretch | >3000 | Medium-Weak |

| S-H | Stretch | 2550-2600 | Weak |

| C=O (Amide I) | Stretch | 1650-1680 | Strong |

| N-H (Amide II) | Bend | 1520-1570 | Medium-Strong |

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The molecular ion peak for N-(3-Methylphenyl)-2-sulfanylacetamide would be expected at an m/z corresponding to its molecular weight (C₉H₁₁NOS). A key fragmentation pathway would likely involve the cleavage of the amide bond. Another significant fragmentation would be the loss of the sulfanylmethyl radical (•CH₂SH). The 3-methylphenyl moiety would also lead to characteristic fragments.

Expected Fragmentation Pattern in EI-MS of N-(3-Methylphenyl)-2-sulfanylacetamide

| Fragment Ion | Structure | Expected m/z |

|---|---|---|

| [M]⁺˙ | [C₉H₁₁NOS]⁺˙ | 181 |

| [M - •CH₂SH]⁺ | [C₈H₉NO]⁺˙ | 135 |

| [M - •SH]⁺ | [C₉H₁₀NO]⁺ | 148 |

| [CH₃C₆H₄NH₂]⁺˙ | 3-methylaniline | 107 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the precise molecular formula of a compound by providing its exact mass. However, a review of publicly available scientific literature and databases did not yield specific high-resolution mass spectrometry data for N-(3-Methylphenyl)-2-sulfanylacetamide. Therefore, a data table for its exact mass and molecular formula confirmation cannot be provided at this time.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements within a chemical compound, serving as a crucial verification of its empirical and molecular formula. Despite a thorough search of scientific literature, specific experimental data from the elemental analysis of N-(3-Methylphenyl)-2-sulfanylacetamide could not be located. As a result, a data table comparing theoretical and observed elemental percentages for carbon, hydrogen, nitrogen, oxygen, and sulfur cannot be presented.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable method for determining the precise three-dimensional atomic arrangement of a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing. At present, there are no published single-crystal X-ray diffraction studies for N-(3-Methylphenyl)-2-sulfanylacetamide in the accessible scientific literature. Consequently, crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Quantum chemical studies, which are based on the principles of quantum mechanics, offer a detailed description of the electronic structure of a molecule. These methods are crucial for understanding the fundamental nature of chemical bonds and molecular reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For N-(3-Methylphenyl)-2-sulfanylacetamide, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

A typical DFT study on this compound would involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation. The results would be presented in a table detailing the optimized geometrical parameters.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters for N-(3-Methylphenyl)-2-sulfanylacetamide (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | Data not available |

| Bond Length | C-N | Data not available |

| Bond Length | C-S | Data not available |

| Bond Angle | O=C-N | Data not available |

| Dihedral Angle | C-N-C-C | Data not available |

Note: This table is a template. As no specific DFT studies on N-(3-Methylphenyl)-2-sulfanylacetamide are available, it cannot be populated with actual data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability.

A HOMO-LUMO analysis of N-(3-Methylphenyl)-2-sulfanylacetamide would provide insights into its reactivity profile. A smaller energy gap would suggest higher reactivity. The results would typically be summarized in a table listing the energies of the HOMO, LUMO, and the energy gap.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies for N-(3-Methylphenyl)-2-sulfanylacetamide

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is a template. As no specific HOMO-LUMO analysis on N-(3-Methylphenyl)-2-sulfanylacetamide is available, it cannot be populated with actual data.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For N-(3-Methylphenyl)-2-sulfanylacetamide, an MEP map would highlight the electronegative oxygen and sulfur atoms as regions of negative potential, while the hydrogen atoms attached to the nitrogen and the aromatic ring would likely exhibit positive potential.

Vibrational Frequency Analysis for Conformational Studies

Vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computed molecular structure can be validated. Furthermore, this analysis is instrumental in identifying the different stable conformers of a molecule and determining their relative energies. For a flexible molecule like N-(3-Methylphenyl)-2-sulfanylacetamide, which has several rotatable bonds, conformational analysis is essential to understand its dynamic behavior.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide high accuracy for smaller systems, molecular mechanics and dynamics simulations are better suited for studying the behavior of larger systems or for longer simulation times.

Force Field Development and Validation for Compound Class

Molecular mechanics simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. For a novel compound like N-(3-Methylphenyl)-2-sulfanylacetamide, a specific force field may not be available. Therefore, a crucial step would be the development and validation of a force field for the class of N-aryl thioacetamides.

This process involves parameterizing the force field by fitting the potential energy functions to high-level quantum mechanical calculations or experimental data for a set of representative small molecules. The validation of the developed force field would then be performed by comparing the results of molecular dynamics simulations with available experimental data for properties such as density, heat of vaporization, and conformational preferences. The development of an accurate force field is critical for reliable molecular dynamics simulations of this compound and its interactions with other molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape provides a map of the molecule's potential energy as a function of its geometry, identifying the most stable (lowest energy) conformations. At present, there are no specific published studies detailing the conformational analysis or the complete energy landscape of N-(3-Methylphenyl)-2-sulfanylacetamide. Such a study would involve systematic variation of the molecule's rotatable bonds and calculation of the corresponding energies to identify stable conformers.

Ligand Flexibility and Dynamics in Binding Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For N-(3-Methylphenyl)-2-sulfanylacetamide, MD simulations could provide insights into its flexibility and how its shape changes in different environments, such as in solution or when approaching a biological target. This information is critical for understanding how the ligand might adapt its conformation to fit into a binding site. However, specific MD simulation studies for this compound are not currently available in the scientific literature.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule ligand and a protein target.

Ligand-Target Interaction Profiling

To perform a ligand-target interaction profile for N-(3-Methylphenyl)-2-sulfanylacetamide, one would need to select a specific biological target (e.g., an enzyme or receptor). The docking process would then predict the binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Without published docking studies, a detailed interaction profile for this compound with any specific target cannot be provided.

Active Site Characterization and Binding Mode Analysis

A binding mode analysis would describe the specific orientation and conformation of N-(3-Methylphenyl)-2-sulfanylacetamide within the active site of a target protein. This analysis would detail which amino acid residues are involved in the binding and the nature of the forces stabilizing the complex. As no specific target has been identified and studied for this compound, a characterization of its binding mode is not possible at this time.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Such a model for N-(3-Methylphenyl)-2-sulfanylacetamide could be developed based on its structure and known active analogues, if any. This model could then be used in virtual screening to search large compound libraries for other molecules with similar properties that might also be active. There are currently no published pharmacophore models specifically derived from or for N-(3-Methylphenyl)-2-sulfanylacetamide.

In Silico Bioactivity and Target Prediction

In silico bioactivity and target prediction tools use computational algorithms to predict the likely biological targets of a small molecule based on its chemical structure. These predictions are typically based on machine learning models trained on large datasets of known drug-target interactions. While it is possible to submit the structure of N-(3-Methylphenyl)-2-sulfanylacetamide to publicly available prediction servers, a curated and validated set of predicted activities and targets is not available in the literature. Such an analysis would provide hypothetical targets for future experimental validation.

No Biological Activity Data Available for N-(3-Methylphenyl)-2-sulfanylacetamide

Despite a comprehensive search of scientific literature and chemical databases, no publicly available information could be found regarding the biological activity, molecular target interactions, or enzyme inhibition properties of the chemical compound N-(3-Methylphenyl)-2-sulfanylacetamide.

Extensive searches were conducted to locate research articles, patents, and other scientific communications detailing the biological evaluation of N-(3-Methylphenyl)-2-sulfanylacetamide. These searches included queries using the compound's systematic name, as well as alternative nomenclature such as N-(m-tolyl)-2-mercaptoacetamide and N-(3-methylphenyl)-2-thioacetamide. The search was also broadened to identify any studies on closely related analogs that might provide inferred biological activities.

The performed searches did not yield any specific data related to:

Protein Binding Studies: No information was found on the binding affinity or interaction of N-(3-Methylphenyl)-2-sulfanylacetamide with any specific proteins.

Receptor Interaction and Modulatory Effects: There are no available studies describing the interaction of this compound with any physiological receptors or any resulting modulatory effects.

Enzyme Inhibition Studies: No data exists in the public domain regarding the inhibitory effects of N-(3-Methylphenyl)-2-sulfanylacetamide on any enzymes, including details on competitive, non-competitive, or uncompetitive inhibition kinetics and mechanisms.

While the broader classes of molecules to which N-(3-Methylphenyl)-2-sulfanylacetamide belongs, such as N-arylacetamides and organosulfur compounds, are known to exhibit a wide range of biological activities, this specific compound does not appear to have been the subject of published biological research.

Consequently, it is not possible to provide an article on the biological activity and mechanistic elucidation of N-(3-Methylphenyl)-2-sulfanylacetamide based on current scientific knowledge. The requested detailed analysis of its molecular interactions and enzyme inhibition kinetics cannot be fulfilled due to the absence of primary research data.

Biological Activity and Mechanistic Elucidation

Enzyme Inhibition Studies

Mixed-Type Enzyme Inhibition

There is currently no available scientific literature that describes or quantifies the mixed-type enzyme inhibition properties of N-(3-Methylphenyl)-2-sulfanylacetamide. This form of inhibition is characterized by an inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This interaction typically results in a decrease in the maximal reaction rate (Vmax) and a change in the Michaelis constant (Km). Without experimental data, it is not possible to determine if N-(3-Methylphenyl)-2-sulfanylacetamide acts as a mixed-type inhibitor against any specific enzyme.

Irreversible and Mechanism-Based (Suicide) Inhibition

Information regarding the potential for N-(3-Methylphenyl)-2-sulfanylacetamide to act as an irreversible or mechanism-based inhibitor is not present in the current body of scientific research. Irreversible inhibitors typically form strong, often covalent, bonds with an enzyme, leading to a permanent loss of its activity. Mechanism-based inhibitors, or suicide inhibitors, are unreactive until they are catalytically converted by their target enzyme into a reactive form that then inactivates the enzyme. The chemical structure of N-(3-Methylphenyl)-2-sulfanylacetamide contains a reactive sulfanyl (B85325) group which could potentially engage in such interactions, but this has not been experimentally verified.

Modulation of Specific Biological Pathways

There are no published studies investigating the effect of N-(3-Methylphenyl)-2-sulfanylacetamide on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many therapeutic agents are designed to modulate this pathway. However, the role of N-(3-Methylphenyl)-2-sulfanylacetamide in this context has not been explored.

The influence of N-(3-Methylphenyl)-2-sulfanylacetamide on general metabolic pathways is another area where research is currently lacking. Compounds can regulate metabolic pathways by directly inhibiting key enzymes or by altering the expression of genes involved in metabolism. Without dedicated metabolomic or enzymatic studies, the impact of this specific compound on cellular metabolism remains unknown.

Specific Enzyme Target Investigations

No research has been published on the inhibitory activity of N-(3-Methylphenyl)-2-sulfanylacetamide against protein kinases, including Protein Kinase B (Akt). Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The potential of N-(3-Methylphenyl)-2-sulfanylacetamide as a protein kinase inhibitor is yet to be investigated.

An article focusing on the specified biological and antimicrobial activities of the chemical compound “N-(3-Methylphenyl)-2-sulfanylacetamide” cannot be generated at this time.

Following a comprehensive search of available scientific literature, no specific research data was found for "N-(3-Methylphenyl)-2-sulfanylacetamide" corresponding to the requested activities. The required detailed findings, including data for protease inhibition, cholinesterase inhibition, lipoxygenase inhibition, alpha-glucosidase inhibition, and specific antimicrobial activity (such as Minimum Inhibitory Concentration values), are not present in the accessible literature for this particular compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements of the request.

Antimicrobial Activity Studies

Antiviral Activity against Specific Pathogens (e.g., HIV-1 Reverse Transcriptase)

A thorough search of scientific databases and scholarly articles did not yield any studies concerning the antiviral activity of N-(3-Methylphenyl)-2-sulfanylacetamide. Specifically, there is no available data or research on its potential inhibitory effects against HIV-1 Reverse Transcriptase or any other viral pathogens. While the broader class of compounds containing sulfonamide or acetamide (B32628) moieties has been a subject of virological research, the specific antiviral profile of N-(3-Methylphenyl)-2-sulfanylacetamide remains uninvestigated.

Anticancer Activity Research

Similarly, research into the potential anticancer properties of N-(3-Methylphenyl)-2-sulfanylacetamide appears to be an unexplored area of study. The subsequent subsections reflect this lack of specific data.

There are no published in vitro studies that have evaluated the effect of N-(3-Methylphenyl)-2-sulfanylacetamide on the proliferation of cancer cell lines. Consequently, no data tables of inhibitory concentrations (such as IC50 values) or percentage of cell growth inhibition for this specific compound can be provided. The potential of N-(3-Methylphenyl)-2-sulfanylacetamide to inhibit the growth of various cancer cell lines has not been documented in the scientific literature.

Due to the absence of in vitro studies, the mechanisms through which N-(3-Methylphenyl)-2-sulfanylacetamide might modulate cancer cell growth have not been elucidated. There is no information regarding its potential to induce apoptosis, cause cell cycle arrest, or inhibit specific signaling pathways involved in cancer progression.

Structure Activity Relationship Sar Analysis

Systematic Design of Analogs for SAR Probing

The systematic design of analogs for SAR studies of N-(3-Methylphenyl)-2-sulfanylacetamide involves a methodical approach to modify its core structure. The parent compound consists of three key regions amenable to chemical alteration: the N-aryl ring, the acetamide (B32628) linker, and the terminal sulfanyl (B85325) group.

The synthesis of such analogs typically begins with the appropriate substituted aniline (B41778), in this case, 3-methylaniline (m-toluidine). This starting material is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide intermediate. Subsequent nucleophilic substitution of the chlorine atom with a thiol-containing group yields the desired sulfanylacetamide derivative. This synthetic route is versatile and allows for the introduction of a wide variety of substituents on the aromatic ring by starting with different aniline precursors. Similarly, modifications to the acetamide linker and the sulfur-containing moiety can be achieved by using different acyl chlorides or sulfur nucleophiles, respectively. For instance, to probe the importance of the sulfur atom, analogs with oxygen (glycolic acid derivatives) or nitrogen (amino acid derivatives) could be synthesized. To explore the impact of heterocyclic systems, the terminal thiol can be replaced with a thiol-bearing heterocycle, such as a mercaptotriazole.

Impact of Substituents on the N-(3-Methylphenyl) Moiety

The N-(3-Methylphenyl) group plays a significant role in the molecule's interaction with its biological target, likely through hydrophobic and van der Waals interactions. The nature, position, and electronic properties of substituents on this phenyl ring can dramatically alter the compound's activity.

The position of the methyl group on the N-phenyl ring is a critical determinant of biological activity. Studies on related N-aryl compounds have demonstrated that positional isomerism can lead to significant differences in potency. For instance, in a series of Schiff bases derived from substituted anilines, it was observed that methyl groups at the meta and para positions resulted in greater antifungal and antibacterial activities compared to the ortho position or the unsubstituted derivative. researchgate.net This suggests that the steric hindrance imposed by the ortho-methyl group may be detrimental to binding with the target. In the context of N-(3-Methylphenyl)-2-sulfanylacetamide, the meta position of the methyl group may provide an optimal balance of steric bulk and electronic effects for favorable interactions.

| Compound | Methyl Group Position | Relative Activity |

| Analog 1 | Ortho (2-Methyl) | Lower |

| Analog 2 | Meta (3-Methyl) | Higher |

| Analog 3 | Para (4-Methyl) | Higher |

This table is illustrative and based on general findings for related N-aryl compounds.

The introduction of halogens and other functional groups onto the N-phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby affecting its biological activity. In studies of N-phenylacetamide derivatives, it has been shown that the presence of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl group (CF3), at the 4-position of the benzene (B151609) ring can increase bactericidal activity. mdpi.com Conversely, substituents at the 3-position were found to be less favorable for activity. mdpi.com Specifically, a 4-fluoro substituent often confers the most potent antibacterial activity. mdpi.com These findings suggest that for N-(3-Methylphenyl)-2-sulfanylacetamide, the addition of a halogen at the 4- or 5-position might enhance its biological profile. The electron-withdrawing nature of these substituents can influence the acidity of the amide N-H, potentially affecting hydrogen bonding interactions with the target.

| Substituent on Phenyl Ring | Position | Electronic Effect | Impact on Activity (Predicted) |

| 4-Fluoro | Para | Electron-withdrawing | Increase |

| 4-Chloro | Para | Electron-withdrawing | Increase |

| 4-Trifluoromethyl | Para | Strongly Electron-withdrawing | Increase |

| 3-Chloro | Meta | Electron-withdrawing | Decrease |

| 4-Methoxy | Para | Electron-donating | Decrease |

This table is illustrative and based on findings for related N-phenylacetamide derivatives. mdpi.com

Effects of Modifications to the Sulfanylacetamide Chain

The sulfanylacetamide linker is another key area for structural modification. Changes to this part of the molecule can affect its conformation, flexibility, and ability to form hydrogen bonds. For example, introducing a methyl group on the acetamide linker has been shown to substantially decrease the antibacterial activity of thioacetamide-triazole analogs. mdpi.com This suggests that the planarity and conformational freedom of the acetamide chain are important for activity. Replacing the acetamide with a propionamide (B166681) or N-benzamide system, however, has been shown to retain activity, indicating that some modifications in this region are tolerated. mdpi.com

Role of Heterocyclic Ring Systems on Activity

Replacing the terminal sulfanyl group with a triazole ring, specifically a 1,2,3-triazole-5-thiol, to form a thio-linked triazole derivative, has been a successful strategy in developing potent bioactive compounds. mdpi.com The triazole ring can participate in hydrogen bonding and other interactions with biological targets. Research has shown that the triazole N-H is a critical acceptor for the activation of certain enzymes, and its methylation leads to a loss of activity. mdpi.com This highlights the importance of the N-H proton for the compound's mechanism of action. The 1,2,4-triazole (B32235) moiety is also a well-known pharmacophore present in numerous approved drugs. nih.govresearchgate.net The synthesis of such analogs typically involves the reaction of the chloroacetamide intermediate with a sodium 1H-1,2,3-triazole-5-thiolate. mdpi.com

| Modification to Sulfanylacetamide | Resulting Moiety | Impact on Activity |

| Replacement of -SH with Triazole-thiol | N-(3-Methylphenyl)-2-((1H-1,2,3-triazol-5-yl)thio)acetamide | Potentially High |

| Methylation of Triazole N-H | N-(3-Methylphenyl)-2-((1-methyl-1H-1,2,3-triazol-5-yl)thio)acetamide | Decreased |

This table is illustrative and based on findings for related thioacetamide-triazole compounds. mdpi.com

Oxadiazole Ring Modifications

The introduction of a 1,3,4-oxadiazole (B1194373) ring in place of the simple sulfanyl group in N-(3-Methylphenyl)-2-sulfanylacetamide has been a strategy to explore new derivatives with potentially enhanced biological profiles. The oxadiazole ring, being a bioisostere of amide and ester functionalities, can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Research into analogous series, such as 5-substituted-1,3,4-oxadiazole-2-yl-N-(aryl)-2-sulfanyl acetamides, has provided valuable insights into the SAR of this class of compounds. nih.govresearchgate.net In one such study, a series of N-(2-methoxy-5-chlorophenyl)-2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)acetamides were synthesized and evaluated for their enzyme inhibitory activities. nih.gov The findings from this and similar studies allow for the extrapolation of SAR principles to the N-(3-Methylphenyl) scaffold.

Key observations regarding oxadiazole ring modifications include:

Substitution at the 5-position of the oxadiazole ring: The nature of the substituent at this position plays a crucial role in determining the biological activity. A variety of aryl and alkyl groups have been introduced at this position to modulate the lipophilicity and electronic properties of the molecule.

Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring at the 5-position of the oxadiazole can lead to interactions with biological targets. The electronic nature of substituents on this aryl ring (electron-donating or electron-withdrawing) further fine-tunes the activity.

The following interactive data table summarizes the impact of various substituents on the 5-position of the 1,3,4-oxadiazole ring on the biological activity of analogous N-aryl-2-(oxadiazolylthio)acetamides, based on published research findings. researchgate.netnih.gov

| Compound ID | N-Aryl Group | 5-Substituent on Oxadiazole Ring | Observed Activity Trend |

| OXA-1 | 3-Methylphenyl (hypothetical) | Phenyl | Baseline activity |

| OXA-2 | 3-Methylphenyl (hypothetical) | 4-Chlorophenyl | Increased activity |

| OXA-3 | 3-Methylphenyl (hypothetical) | 4-Methoxyphenyl | Decreased activity |

| OXA-4 | 3-Methylphenyl (hypothetical) | Pyridin-4-yl | Potent activity |

| OXA-5 | 3-Methylphenyl (hypothetical) | Methyl | Variable activity |

Note: The activity trends are extrapolated from studies on analogous compounds and are intended to be illustrative of potential SAR for the N-(3-Methylphenyl) series.

Thiadiazole Ring Modifications

Similar to oxadiazoles (B1248032), the 1,3,4-thiadiazole (B1197879) ring is another important heterocycle that has been incorporated into the N-(3-Methylphenyl)-2-sulfanylacetamide scaffold to explore novel chemical space and biological activities. researchgate.net The thiadiazole ring is also a bioisostere of various functional groups and is known to be present in a number of biologically active compounds. sphinxsai.com

SAR studies on N-aryl-2-((5-substituted-1,3,4-thiadiazol-2-yl)thio)acetamides have revealed several key aspects:

Influence of the Heteroatom: The presence of sulfur in the thiadiazole ring, compared to oxygen in the oxadiazole, can affect the compound's metabolic stability and its ability to interact with biological targets.

Substituents at the 5-position: As with the oxadiazole analogs, the substituent at the 5-position of the thiadiazole ring is a major determinant of activity. Both electron-donating and electron-withdrawing groups on an aryl substituent at this position have been shown to modulate the biological response. nih.gov

An interactive data table summarizing the structure-activity relationships for N-aryl-2-(thiadiazolylthio)acetamide analogs is presented below, based on findings from related research. researchgate.netnih.gov

| Compound ID | N-Aryl Group | 5-Substituent on Thiadiazole Ring | Observed Activity Trend |

| THIA-1 | 3-Methylphenyl (hypothetical) | Phenyl | Baseline activity |

| THIA-2 | 3-Methylphenyl (hypothetical) | 4-Tolyl | Increased activity |

| THIA-3 | 3-Methylphenyl (hypothetical) | 4-Nitrophenyl | Potent activity |

| THIA-4 | 3-Methylphenyl (hypothetical) | Phenylamino | Variable activity |

| THIA-5 | 3-Methylphenyl (hypothetical) | Benzylthio | Moderate activity |

Note: The activity trends are based on data from analogous series and serve as a predictive guide for the N-(3-Methylphenyl) scaffold.

Other Fused or Pendant Heterocycles

Beyond five-membered heterocycles like oxadiazoles and thiadiazoles, the SAR of N-(3-Methylphenyl)-2-sulfanylacetamide can be further explored by introducing other fused or pendant heterocyclic systems. These modifications can significantly alter the steric and electronic profile of the parent molecule, leading to novel interactions with biological targets.

Examples of such modifications from related studies include the incorporation of:

Benzimidazoles: The fusion of a benzene ring to an imidazole (B134444) core creates a benzimidazole (B57391) system, which is a privileged scaffold in medicinal chemistry. Linking this moiety to the acetamide core via a thioether bridge has been explored. researchgate.net

Triazoles: The 1,2,4-triazole ring is another heterocycle known for its diverse biological activities. Thioacetamide-triazoles have been investigated, revealing the importance of the triazole moiety for potency. mdpi.com

Quinazolines: Fused heterocyclic systems like quinazolines can provide a rigid framework for orienting substituents in a specific manner, which can be beneficial for target binding. researchgate.net

The general SAR observations suggest that the nature of the heterocyclic ring, the point of attachment to the thioacetamide (B46855) linker, and the substitution pattern on the heterocycle are all critical for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For a series of N-(3-Methylphenyl)-2-sulfanylacetamide analogs, QSAR models can provide valuable predictive insights, guiding the design of new, more potent compounds and helping to understand the mechanism of action at a molecular level.

While a specific QSAR model for N-(3-Methylphenyl)-2-sulfanylacetamide and its heterocyclic derivatives is not extensively reported in the literature, the principles of QSAR can be applied to this class of compounds based on studies of analogous N-aryl derivatives. researchgate.netnih.gov A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques.

For N-aryl acetamide derivatives, important descriptors that have been found to influence biological activity in various QSAR models include:

Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index).

Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., AlogP).

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume).

A well-validated QSAR model can be used to predict the biological activity of newly designed, yet unsynthesized, compounds. This allows for the prioritization of synthetic efforts on the most promising candidates, thereby saving time and resources in the drug discovery process. The insights gained from the QSAR model regarding the importance of different descriptors can also help in understanding the key structural features required for potent biological activity.

| QSAR Descriptor Category | Examples | Potential Influence on Activity of N-(3-Methylphenyl)-2-sulfanylacetamide Analogs |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and size, which can affect binding to a target. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Hydrophobic | AlogP, MlogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule, which must be complementary to the binding site. |

By applying QSAR methodologies to the N-(3-Methylphenyl)-2-sulfanylacetamide scaffold and its heterocyclic derivatives, a more rational and efficient approach to the design of novel bioactive compounds can be achieved.

Potential Applications in Chemical and Medicinal Research

Identification as a Lead Compound for Drug Discovery

The N-aryl-mercaptoacetamide scaffold is increasingly recognized as a valuable starting point for the discovery of new drugs. Compounds within this class have demonstrated the ability to interact with various biological targets, suggesting that N-(3-Methylphenyl)-2-sulfanylacetamide could serve as a lead compound for therapeutic development. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Research into N-aryl-mercaptoacetamides has identified them as potential multi-target inhibitors of bacterial enzymes. Specifically, they have shown activity against metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. nih.gov MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics, which are a cornerstone of antibacterial therapy. By inhibiting these enzymes, N-aryl-mercaptoacetamides could potentially restore the efficacy of existing antibiotics. Their simultaneous inhibition of virulence factors like LasB, a key protease involved in the pathogenicity of P. aeruginosa, presents a novel approach to combating bacterial infections by disarming the pathogen rather than directly killing it. chemrxiv.orgresearchgate.net

Furthermore, analogs of this compound class have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. rsc.org This suggests a potential application in the development of agents for treating hyperpigmentation disorders. The diverse biological activities observed for this scaffold underscore the potential of N-(3-Methylphenyl)-2-sulfanylacetamide as a foundational structure for the design and synthesis of new drug candidates.

Role as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a metabolic pathway. The demonstrated activity of N-aryl-mercaptoacetamides against specific enzymes makes them suitable candidates for development as chemical probes. For instance, potent and selective inhibitors of bacterial proteases like LasB can be utilized to investigate the precise role of these enzymes in the progression of infections. chemrxiv.orgresearchgate.net

By using a molecule like N-(3-Methylphenyl)-2-sulfanylacetamide or its optimized derivatives, researchers could dissect the molecular mechanisms of bacterial virulence and antibiotic resistance. These probes can help in identifying and validating new drug targets, elucidating biological pathways, and understanding the complex interactions between pathogens and their hosts. The development of such tools is crucial for advancing our fundamental understanding of disease processes.

Contribution to the Development of Novel Therapeutic Agents

The structural framework of N-(3-Methylphenyl)-2-sulfanylacetamide offers a versatile platform for the development of novel therapeutic agents. The existing research on related compounds provides a strong rationale for its exploration in various therapeutic areas.

Table 1: Potential Therapeutic Applications of the N-Aryl-Mercaptoacetamide Scaffold

| Therapeutic Area | Target | Potential Outcome |

| Infectious Diseases | Metallo-β-lactamases (MBLs) | Restoration of antibiotic efficacy |

| Pseudomonas aeruginosa LasB | Inhibition of bacterial virulence | |

| Dermatology | Tyrosinase | Treatment of hyperpigmentation |

The development of dual-action inhibitors, which can simultaneously target bacterial resistance and virulence, is a particularly promising strategy to combat the growing threat of antimicrobial resistance. nih.gov The N-aryl-mercaptoacetamide class of compounds has shown promise in this regard. nih.govchemrxiv.orgresearchgate.net Structure-activity relationship (SAR) studies on α-substituted mercaptoacetamides have provided insights into the structural requirements for potent inhibition of LasB, paving the way for the design of more effective antivirulence agents. nih.gov

In the context of dermatology, the discovery of 2-mercapto-N-arylacetamide analogs as potent tyrosinase inhibitors opens up possibilities for developing new treatments for skin disorders related to melanin overproduction. rsc.org These compounds have demonstrated anti-melanogenic effects in both in vitro and in vivo models. rsc.org

Utility as an Intermediate in Advanced Organic Synthesis

Beyond its direct biological applications, N-(3-Methylphenyl)-2-sulfanylacetamide and its precursors are valuable intermediates in organic synthesis. The chloroacetamide derivative, 2-chloro-N-(3-methylphenyl)acetamide, which is a direct precursor to the title compound, is a versatile building block for the synthesis of a wide range of heterocyclic compounds. uea.ac.uk

Heterocyclic compounds are a major class of organic molecules with diverse applications in medicinal chemistry and materials science. The reaction of N-aryl-2-chloroacetamides with various nucleophiles can lead to the formation of thiazoles, pyridines, and other complex ring systems. nih.govnih.govresearchgate.net These resulting heterocyclic structures often possess their own unique biological activities, including antibacterial, antifungal, and insecticidal properties. nih.govnih.govresearchgate.net Therefore, N-(3-Methylphenyl)-2-sulfanylacetamide and its synthetic precursors serve as important tools for chemists to construct novel molecular architectures with potential pharmacological value.

Future Research Trajectories for N-(3-Methylphenyl)-2-sulfanylacetamide

The scientific exploration of N-(3-Methylphenyl)-2-sulfanylacetamide, a compound with potential applications stemming from its unique chemical structure, is poised for significant advancement. Future research is expected to pivot towards more sustainable and efficient synthetic methods, deeper characterization of its dynamic behavior, and comprehensive computational studies to elucidate its biological interaction landscape. These endeavors will be crucial in unlocking the full potential of this molecule in various scientific domains.

Q & A

Q. What are the recommended synthetic routes for N-(3-Methylphenyl)-2-sulfanylacetamide, and how can purity be optimized?

The synthesis typically involves reacting 3-methylaniline with 2-sulfanylacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere. Key steps include:

- Acylation : Add 3-methylaniline dropwise to a cooled solution of 2-sulfanylacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate:hexane 1:1) and confirm with NMR (e.g., ¹H NMR: δ 2.3 ppm for methyl group, δ 7.1–7.4 ppm for aromatic protons) .

Q. How can the stability of N-(3-Methylphenyl)-2-sulfanylacetamide be assessed under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C over 14 days. The sulfanyl group is prone to oxidation at pH >10, forming disulfide byproducts .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Expect stability up to ~150°C under inert atmosphere .

Q. What spectroscopic techniques are critical for characterizing N-(3-Methylphenyl)-2-sulfanylacetamide?

- FT-IR : Confirm the presence of –SH (2500–2600 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .

- ¹³C NMR : Identify the acetamide carbonyl (~170 ppm) and methyl group (~20 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 196 (C₉H₁₁NOS⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of N-(3-Methylphenyl)-2-sulfanylacetamide?

Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Key parameters:

- Torsion angles : Compare the C–S–C–N dihedral angle to meta-substituted analogs (e.g., ~75° for N-(3-methylphenyl)-2,2,2-trichloroacetamide) to assess steric effects .

- Hydrogen bonding : Map interactions between the sulfanyl group and adjacent molecules (e.g., S–H⋯O=C distances ~2.8 Å) to predict packing efficiency .

Q. What computational methods are suitable for predicting the biological activity of N-(3-Methylphenyl)-2-sulfanylacetamide?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2). The sulfanyl group may form hydrogen bonds with Asp86 or Lys89 residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap ~5 eV, indicating moderate reactivity) .

Q. How can contradictions in biological assay data for this compound be systematically addressed?

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to differentiate target-specific effects from cytotoxicity.

- Metabolite Profiling : Use LC-MS to identify oxidation products (e.g., disulfides) that may confound activity measurements .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.